Amylin (8-37) (human)

Description

Contextualization within Islet Amyloid Polypeptide (IAPP) Research

To understand the significance of Amylin (8-37) (human), one must first consider the hormone from which it is derived: Islet Amyloid Polypeptide (IAPP), or amylin. IAPP is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from the pancreatic β-cells in response to nutrient intake. wikipedia.orgjpt.com It plays a crucial role in glucose homeostasis by inhibiting glucagon (B607659) secretion, slowing gastric emptying, and acting as a satiety agent. nih.govmdpi.com

A key characteristic of human IAPP is its propensity to misfold and aggregate, forming amyloid deposits in the islets of Langerhans. jpt.comguidetopharmacology.org These amyloid plaques are a pathological hallmark of type 2 diabetes mellitus and are associated with β-cell dysfunction and death. medchemexpress.comphoenixpeptide.com This amyloidogenic property of human IAPP has been a major focus of research, driving investigations into its structure, aggregation process, and cytotoxicity. chemscene.comresearchgate.net The study of IAPP and its fragments is thus central to understanding the mechanisms underlying type 2 diabetes and exploring potential therapeutic interventions. mdpi.comnih.gov

Derivation and Characterization as a Truncated Peptide Fragment of Human Amylin

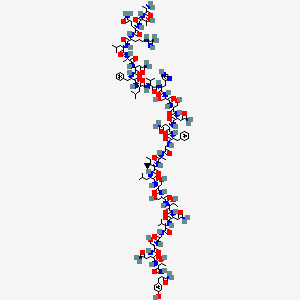

Amylin (8-37) (human) is a chemically synthesized, truncated version of the full-length, 37-residue human IAPP. medchemexpress.comiscabiochemicals.com It is derived by removing the first seven amino acids from the N-terminus of the native peptide. iscabiochemicals.com A critical feature of this truncation is the elimination of the disulfide bridge between the cysteine residues at positions 2 and 7, which is essential for the full biological activity of the parent amylin hormone. wikipedia.orgnih.gov

This specific fragment is also known by other names, including Islet Amyloid Polypeptide (8-37) (human) or IAPP (8-37). iscabiochemicals.com Its defining characteristic in research is its function as an amylin receptor antagonist; it binds to amylin receptors but does not elicit the agonist activity of the full-length peptide. iscabiochemicals.com While human IAPP is known to form amyloid fibrils, the truncated Amylin (8-37) fragment also demonstrates the ability to form polymorphic fibrils, though they may exhibit different structural characteristics. iscabiochemicals.comvwr.com

| Property | Description |

|---|---|

| Full Name | Amylin (8-37) (human) |

| Synonyms | Islet Amyloid Polypeptide (8-37) (human), IAPP (8-37) iscabiochemicals.com |

| Amino Acid Sequence | H-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2 iscabiochemicals.com |

| Molecular Formula | C138H215N41O46 cpcscientific.com |

| Molecular Weight | 3184.45 g/mol cpcscientific.com |

| Key Structural Feature | Truncated fragment of human amylin, lacking the first 7 N-terminal amino acids and the Cys2-Cys7 disulfide bridge. iscabiochemicals.com |

Historical Significance and Evolution of Research Focus for Amylin (8-37) (human)

The history of amylin research began with the observation of "islet hyalinization" in the pancreases of some diabetic patients in 1901. wikipedia.org However, it was not until 1986 that the peptide constituent of these deposits was isolated and characterized as IAPP, or amylin. nih.gov Initial research was heavily focused on the link between amylin aggregation and the pathology of type 2 diabetes. guidetopharmacology.orgphysiology.org

The evolution of this research led to a desire to understand the normal physiological functions of endogenous amylin. This necessitated the development of specific pharmacological tools to probe the amylin system. The creation of peptide fragments that could act as antagonists was a crucial step. Amylin (8-37) was identified as one such antagonist. physiology.org Early studies using rat amylin-(8-37) demonstrated its ability to block the effects of amylin, providing evidence for a physiological role of amylin in modulating insulin action and lipid metabolism. physiology.org This shifted the research focus from solely pathology to also include physiology, using Amylin (8-37) as a key tool to investigate the hormone's role in glucose control, satiety, and other metabolic processes. physiology.orgresearchgate.net

Overview of Primary Research Applications for Amylin (8-37) (human)

The principal application of Amylin (8-37) (human) in biomedical research is as a selective amylin receptor antagonist. iscabiochemicals.commedchemexpress.com By blocking the binding of endogenous amylin to its receptors, researchers can investigate the physiological and pathophysiological consequences, thereby deducing the functions of the native hormone.

Key research applications include:

Metabolic Studies: It is widely used to explore amylin's role in glucose and lipid metabolism. Studies have shown that by antagonizing amylin, Amylin (8-37) can enhance insulin sensitivity and reduce basal insulin levels in both normal and insulin-resistant models. cpcscientific.comphysiology.org It helps to clarify amylin's contribution to inhibiting insulin-stimulated glucose uptake and glycogen (B147801) synthesis in muscle tissue. cpcscientific.comphysiology.org

Neurobiology and Satiety Research: Amylin acts in the central nervous system to regulate food intake. mdpi.com Amylin (8-37) and other antagonists are used to block these effects in specific brain regions, helping to map the neural circuits involved in satiety and energy homeostasis. mdpi.com

Receptor Pharmacology: The peptide is used to characterize the binding properties and function of different amylin receptor subtypes (AMY1, AMY2, AMY3), which are complexes of the calcitonin receptor with receptor activity-modifying proteins (RAMPs). However, it is noted to have a relatively low binding affinity for these receptors, which can limit its effectiveness in some experimental contexts.

Alzheimer's Disease Research: Intriguingly, research has pointed to a crossover between the pathology of type 2 diabetes and Alzheimer's disease. Human amylin shares toxic properties with amyloid-beta (Aβ). wikipedia.org Research has demonstrated that amylin receptor antagonists, such as AC187 (a more potent analog), can block Aβ-induced toxicity in neurons, suggesting that Aβ may exert its harmful effects through the amylin receptor. nih.gov This has opened a novel avenue for investigating therapeutic targets for neurodegenerative diseases.

| Research Area | Application of Amylin (8-37) (human) | Key Research Findings |

|---|---|---|

| Metabolism & Diabetes | Antagonism of amylin receptors to study glucose and lipid metabolism. physiology.org | Blocks amylin-induced inhibition of glycogen synthesis in muscle. physiology.org Can increase whole-body and muscle insulin sensitivity. cpcscientific.comphysiology.org |

| Receptor Characterization | Used as a tool to identify and characterize amylin receptor binding sites and function. | Binds to amylin receptors to block activation by the native hormone, though with relatively low affinity. |

| Vascular Effects | Investigation of direct effects on blood vessels. | Shown to have direct vasodilator effects in isolated rat mesenteric resistance arteries. medchemexpress.com |

| Cell Biology | Study of amylin-induced cellular processes. | Inhibits osteoblast proliferation induced by full-length human amylin. iscabiochemicals.com Can be cytotoxic to islet β-cells at high concentrations. iscabiochemicals.com |

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C138H216N42O45/c1-19-65(12)106(134(222)168-81(40-61(4)5)118(206)171-93(56-183)130(218)174-95(58-185)131(219)180-109(71(18)188)137(225)170-90(50-101(145)195)125(213)175-104(63(8)9)132(220)152-53-103(197)156-91(54-181)127(215)167-89(49-100(144)194)126(214)179-108(70(17)187)136(224)159-79(110(146)198)42-74-32-34-76(189)35-33-74)177-113(201)67(14)154-102(196)52-151-114(202)83(43-72-27-22-20-23-28-72)163-122(210)87(47-98(142)192)165-123(211)88(48-99(143)193)166-128(216)92(55-182)173-129(217)94(57-184)172-120(208)85(45-75-51-149-59-153-75)169-133(221)105(64(10)11)176-124(212)82(41-62(6)7)162-119(207)84(44-73-29-24-21-25-30-73)164-121(209)86(46-97(141)191)160-112(200)68(15)155-117(205)80(39-60(2)3)161-115(203)77(31-26-38-150-138(147)148)157-116(204)78(36-37-96(140)190)158-135(223)107(69(16)186)178-111(199)66(13)139/h20-25,27-30,32-35,51,59-71,77-95,104-109,181-189H,19,26,31,36-50,52-58,139H2,1-18H3,(H2,140,190)(H2,141,191)(H2,142,192)(H2,143,193)(H2,144,194)(H2,145,195)(H2,146,198)(H,149,153)(H,151,202)(H,152,220)(H,154,196)(H,155,205)(H,156,197)(H,157,204)(H,158,223)(H,159,224)(H,160,200)(H,161,203)(H,162,207)(H,163,210)(H,164,209)(H,165,211)(H,166,216)(H,167,215)(H,168,222)(H,169,221)(H,170,225)(H,171,206)(H,172,208)(H,173,217)(H,174,218)(H,175,213)(H,176,212)(H,177,201)(H,178,199)(H,179,214)(H,180,219)(H4,147,148,150)/t65-,66-,67-,68-,69+,70+,71+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-,107-,108-,109-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFZUAVBRVNJDZ-AWNVCVQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H216N42O45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3183.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Amylin 8 37 Human As a Pharmacological Probe: Receptor Antagonism and Selectivity

Mechanism of Amylin Receptor Antagonism by Amylin (8-37) (human)

Amylin (8-37) (human) exerts its antagonistic effects primarily through competitive binding to amylin receptors, thereby inhibiting the activation of downstream signaling pathways without initiating a biological response itself. iscabiochemicals.com

Competitive Binding to Amylin Receptor Subtypes (AMY1, AMY2, AMY3)

Amylin receptors are complex structures, formed by the heterodimerization of the calcitonin receptor (CTR) with one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3. nih.govresearchgate.net This association gives rise to the three major amylin receptor subtypes: AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3). researchgate.net

Amylin (8-37) (human) acts as a competitive antagonist by binding to these receptor subtypes. nih.gov Although it is considered a weak antagonist, it displays some selectivity. For instance, rat amylin(8-37) has been shown to be more effective at rat AMY1(a) receptors than at AMY3(a) receptors. nih.gov The binding affinity of amylin (8-37) is generally lower than that of the full-length amylin. For example, in human breast carcinoma MCF-7 cells, the truncated rat amylin(8-37) was 36-fold less potent than intact human amylin(1-37) in displacing radiolabeled amylin. bioscientifica.com This competitive binding effectively blocks the full-length amylin from interacting with its receptors.

| Receptor Subtype | Antagonist | Observed Effect | Reference |

|---|---|---|---|

| rAMY1(a) | rAmylin(8-37) | More effective antagonist compared to rAMY3(a) | nih.gov |

| Amylin-binding sites (MCF-7 cells) | rAmylin(8-37) | 36-fold less potent than intact human amylin(1-37) | bioscientifica.com |

Inhibition of Receptor Activation and Downstream Signaling Cascades (e.g., cAMP Production, ERK1/2 Activation)

Upon binding of an agonist like native amylin, amylin receptors activate various intracellular signaling pathways. A primary pathway involves the Gαs protein, leading to the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). nih.gov Another significant pathway is the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govacs.org

By competitively occupying the receptor binding site, Amylin (8-37) (human) prevents the conformational changes necessary for receptor activation. Consequently, it inhibits these downstream signaling events. For example, the increase in cAMP production induced by amylin can be abolished by the presence of amylin antagonists. nih.gov Similarly, the activation of ERK1/2, which is involved in cellular processes like proliferation and differentiation, is also blocked. nih.govresearchgate.net The magnitude and duration of ERK1/2 activation can determine whether it promotes cell survival or apoptosis, and antagonists like Amylin (8-37) can prevent these effects. nih.gov

| Signaling Pathway | Agonist | Antagonist Effect | Reference |

|---|---|---|---|

| cAMP Production | Amylin, CGRP | Abolished by human CGRP(8-37) | nih.gov |

| ERK1/2 Activation | hAmylin, Aβ1-42 | A selective ERK1/2 inhibitor can protect against toxicity. | nih.gov |

Absence of Agonist Activity at Amylin Receptors

A defining characteristic of Amylin (8-37) (human) is its lack of intrinsic agonist activity at amylin receptors. iscabiochemicals.com This means that while it can bind to the receptors, it does not trigger a biological response. This property is attributed to the removal of the first seven amino acids, which includes the N-terminal disulfide bridge critical for agonist activity in the calcitonin family of peptides. iscabiochemicals.comnih.gov Studies have confirmed that Amylin (8-37) (human) does not stimulate osteoblast proliferation on its own, a known effect of full-length amylin. iscabiochemicals.com In isolated soleus muscle, rat amylin-(8-37) had no effect on glycogen (B147801) synthesis in the absence of amylin, further demonstrating its lack of agonist properties. physiology.org

Comparative Antagonistic Potency and Specificity

The utility of Amylin (8-37) (human) as a pharmacological tool is determined by its potency against the natural ligand, human amylin, and its selectivity for amylin receptors over other related peptide receptors.

Efficacy Against Full-Length Human Amylin (IAPP)

Amylin (8-37) (human) effectively antagonizes the biological actions of full-length human amylin (IAPP). iscabiochemicals.com For instance, it has been shown to inhibit the proliferation of osteoblasts that is induced by human amylin. iscabiochemicals.com Furthermore, in studies on isolated soleus muscle, rat amylin-(8-37) was able to reverse the inhibition of insulin-stimulated glycogen synthesis caused by amylin. physiology.org The effect of rodent IAPP on spontaneous inhibitory postsynaptic currents in ventral hippocampal dentate gyrus granule cells was completely abolished by the amylin receptor antagonist IAPP 8-37. bohrium.com

| Biological System | Effect of Full-Length Amylin | Effect of Amylin (8-37) | Reference |

|---|---|---|---|

| Osteoblasts | Induces proliferation | Inhibits proliferation | iscabiochemicals.com |

| Isolated Soleus Muscle | Inhibits insulin-stimulated glycogen synthesis | Reverses inhibition | physiology.org |

| Ventral Hippocampal DG Granule Cells | Enhances spontaneous inhibitory postsynaptic currents | Abolishes enhancement | bohrium.com |

Cross-Reactivity and Partial Antagonism at Calcitonin Gene-Related Peptide (CGRP) Receptors

Human amylin shares significant sequence homology with calcitonin gene-related peptide (CGRP), with a 43% match in their amino acid sequences. nih.govbegellhouse.com This structural similarity leads to cross-reactivity at their respective receptors. Amylin itself can bind to CGRP receptors, and conversely, CGRP can bind to amylin receptors. nih.govportlandpress.com

Amylin (8-37) (human) exhibits some cross-reactivity with CGRP receptors, although its antagonistic potency is generally weaker at these sites compared to specific CGRP antagonists like CGRP(8-37). portlandpress.com In some experimental settings, Amylin (8-37) has been shown to not significantly inhibit CGRP-induced vasodilation, suggesting that in those tissues, it does not act as a potent CGRP receptor antagonist. nih.gov However, the truncated peptide CGRP(8-37) can act as an antagonist at amylin receptors. physiology.orgoup.com The degree of cross-reactivity and partial antagonism can vary depending on the specific tissue and receptor subtype being investigated.

| Peptide | Receptor | Observed Interaction | Reference |

|---|---|---|---|

| Human Amylin | CGRP Receptors | Binds to CGRP receptors | nih.gov |

| CGRP | Amylin Receptors | Binds to amylin receptors | portlandpress.com |

| Amylin(8-37) | CGRP Receptors | Weak antagonism; did not significantly inhibit CGRP-induced vasodilation in one study. | nih.gov |

| CGRP(8-37) | Amylin Receptors | Acts as an antagonist. | physiology.orgoup.com |

Differentiation from Other Amylin Analogues and Antagonists

Amylin (8-37) (human) is one of several antagonists used to probe the function of the amylin receptor system. Its characteristics distinguish it from other key modulators.

Pramlintide , a synthetic analogue of human amylin, is an agonist, meaning it mimics the actions of amylin, such as suppressing glucagon (B607659) release and slowing gastric emptying. nih.gov In contrast, Amylin (8-37) (human) acts as an antagonist, blocking these effects. iscabiochemicals.com

Calcitonin gene-related peptide (CGRP) (8-37) is another truncated peptide antagonist. While it can block amylin receptors, it is generally more potent at CGRP receptors. cdnsciencepub.comnih.gov Studies have shown that in certain tissues, Amylin (8-37) is more selective for amylin receptors than CGRP(8-37), which can also antagonize CGRP-mediated effects like vasodilation. cdnsciencepub.comphysiology.org For instance, in human osteoblast-like cells, Amylin (8-37) antagonized the proliferative activity of amylin, whereas CGRP(8-37) did not inhibit the proliferative actions of CGRP, suggesting distinct receptor subtypes. nih.govresearchgate.net

AC187 , a chimeric peptide of salmon calcitonin and amylin, is another widely used amylin receptor antagonist. nih.gov However, it exhibits only modest selectivity (approximately 10-fold) for amylin receptors over calcitonin receptors, a limitation that is even less pronounced at rat receptors. nih.govguidetopharmacology.org

The table below summarizes the key differences between Amylin (8-37) (human) and other related compounds.

| Compound | Type | Primary Target | Key Differentiating Feature |

| Amylin (8-37) (human) | Antagonist | Amylin Receptors | Truncated version of human amylin lacking the N-terminal disulfide bridge. iscabiochemicals.com |

| Pramlintide | Agonist | Amylin Receptors | Synthetic analogue that mimics amylin's physiological effects. nih.gov |

| CGRP (8-37) | Antagonist | CGRP and Amylin Receptors | Generally more potent at CGRP receptors, with some cross-reactivity at amylin receptors. cdnsciencepub.comnih.gov |

| AC187 | Antagonist | Amylin and Calcitonin Receptors | Chimeric peptide with only modest selectivity for amylin over calcitonin receptors. nih.govguidetopharmacology.org |

Functional Consequences of Amylin (8-37) (human) Receptor Blockade in Research Models

By blocking the binding of amylin to its receptors, Amylin (8-37) (human) has been instrumental in elucidating the downstream functional roles of amylin in various physiological processes.

Reversal of Amylin-Induced Metabolic Modulations (e.g., Inhibition of Glycogen Accumulation and Synthesis)

One of the well-documented effects of amylin is its ability to inhibit insulin-stimulated glycogen synthesis in skeletal muscle. physiology.org Amylin (8-37) has been shown to effectively reverse this inhibition. In isolated rat soleus muscle, amylin was found to inhibit insulin-stimulated glycogen turnover, as measured by ¹⁴C-glycogen accumulation, by approximately 70%. nih.gov The addition of Amylin (8-37) completely blocked this amylin-induced inhibition. nih.govdntb.gov.ua Similarly, other studies have confirmed that Amylin (8-37) reverses the inhibitory effect of amylin on the rate of [¹⁴C]glucose incorporation into glycogen in isolated soleus muscle strips. researchgate.net In the absence of amylin, however, Amylin (8-37) itself has no effect on glycogen synthesis, highlighting its antagonist-specific action. physiology.orgnih.govmedchemexpress.com

The table below presents findings from a study on isolated soleus muscle, demonstrating the antagonistic effect of Amylin (8-37) on amylin-induced inhibition of glycogen accumulation.

| Treatment Condition | Inhibition of ¹⁴C-Glycogen Accumulation |

| Amylin (10nM) | ~70% |

| Amylin (10nM) + Amylin (8-37) (10µM) | 0% (100% reversal) |

| Data sourced from studies on isolated rat soleus muscle. nih.gov |

Attenuation of Amylin-Mediated Cellular Responses (e.g., Inhibition of Osteoblast Proliferation)

Amylin has been shown to stimulate the proliferation of osteoblasts, the cells responsible for bone formation. nih.govphysiology.org Research using Amylin (8-37) (human) has demonstrated that this proliferative effect is mediated through amylin receptors. In cultures of human osteoblast-like cells, Amylin (8-37) (human) effectively inhibits the osteoblast proliferation induced by full-length human amylin. iscabiochemicals.comcaymanchem.com This antagonistic action is specific, as the compound itself does not act as an agonist at amylin receptors. caymanchem.com These findings suggest that amylin plays a role in bone metabolism, and this action can be specifically blocked by Amylin (8-37). nih.gov

Alteration of in vivo Lipid Metabolism in Animal Models

In animal models, Amylin (8-37) has been shown to significantly alter lipid metabolism, often producing effects opposite to those of amylin. Infusion of amylin in rats has been observed to elevate plasma levels of nonesterified fatty acids (NEFA) and glycerol (B35011). physiology.org Conversely, the administration of rat Amylin (8-37) not only lowered basal plasma levels of NEFA and glycerol but also blocked the amylin-induced increases in these lipolytic markers. physiology.orgresearchgate.net

Furthermore, in insulin-resistant rats infused with human growth hormone (hGH), which leads to hyperamylinemia, Amylin (8-37) was found to lower plasma nonesterified fatty acids. physiology.orgnih.govmedchemexpress.com It also reduced muscle triglyceride and total long-chain acyl-CoA content in normal rats. physiology.orgnih.govmedchemexpress.com These findings indicate that endogenous amylin may have a lipolytic-like action in vivo, which is antagonized by Amylin (8-37). physiology.org

The table below summarizes the effects of Amylin (8-37) on various lipid parameters in rats from selected in vivo studies.

| Parameter | Effect of Amylin Infusion | Effect of Amylin (8-37) Infusion |

| Plasma Nonesterified Fatty Acids (NEFA) | Increase physiology.org | Decrease and blocks amylin-induced increase physiology.orgphysiology.orgnih.govmedchemexpress.com |

| Plasma Glycerol | Increase physiology.org | Decrease and blocks amylin-induced increase physiology.orgresearchgate.net |

| Muscle Triglyceride Content | Tendency to increase researchgate.net | Reduction physiology.orgnih.govmedchemexpress.com |

| Muscle Long-Chain Acyl-CoA Content | Not specified | Reduction physiology.orgnih.gov |

| Data compiled from studies in conscious rats. physiology.orgphysiology.orgnih.govmedchemexpress.comresearchgate.net |

Investigating Amyloidogenesis with Amylin 8 37 Human : Structural and Mechanistic Insights

Intrinsic Amyloidogenic Properties of Amylin (8-37) (human)

Formation of Polymorphic Fibrillar Structures

Amylin (8-37) (human) is known to self-assemble into a variety of polymorphic fibrillar structures. iscabiochemicals.comcaymanchem.com These structures are primarily composed of protofibrils, the fundamental building blocks of amyloid fibrils. For Amylin (8-37), the predominant fibril type consists of two 5.0-nm-wide protofibrils that coil together. nih.gov This is in contrast to the full-length human amylin, which predominantly forms fibrils containing three protofibrils. nih.gov

The polymorphism extends to the formation of different higher-order structures, including:

Coiled Structures: Protofibrils can twist around each other to form rope-like fibrils with distinct crossover repeats. researchgate.net

Laterally-Associated Sheet Structures: Protofibrils can also associate side-by-side, creating flat, ribbon-like sheets of varying widths. nih.govresearchgate.net

Lamella Structures: Layered, sheet-like assemblies have also been observed. medchemexpress.com

This structural diversity highlights the complex assembly landscape of Amylin (8-37) and suggests that different environmental factors can influence the final fibril morphology. researchgate.net

Inclusion of Key Amyloidogenic Determinants within the Amylin (8-37) (human) Peptide Sequence

The Amylin (8-37) fragment encompasses the primary regions identified as crucial for the amyloidogenic potential of the full-length human amylin peptide. Research has pinpointed the segment spanning residues 20-29 as a key amyloidogenic core. frontiersin.orgfrontiersin.org However, other regions within the 8-37 sequence also contribute significantly to the propensity for aggregation. frontiersin.org The entire 8-37 fragment is considered to contain all the necessary determinants for amyloid formation. mdpi.com

The sequence of Amylin (8-37) (human) is: H-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2. iscabiochemicals.com

Conformational Dynamics and Aggregation Pathways

Solution-State Conformations

In solution, prior to aggregation, monomeric human amylin can adopt several conformations. Molecular simulations and experimental data suggest a dynamic equilibrium between different structural states. nih.govcore.ac.uk While full-length amylin can exist in an α-helical state, particularly in membrane-mimicking environments, it is often found to be natively unstructured in aqueous solutions. nih.govcore.ac.uknih.gov Studies on full-length amylin have identified three stable conformations:

Alpha-Helical: A conformation with an α-helical segment, often around residues 5-20. nih.govcore.ac.uknih.gov

Beta-Hairpin: An extended antiparallel β-hairpin conformation, with a turn region around residues 20-23, is considered the most stable state. nih.gov

Unstructured Coil: A random, unstructured conformation. nih.govcore.ac.uk

The transition from these soluble, often partially helical or unstructured states, to a β-sheet-rich structure is a hallmark of amyloid formation. nih.gov

Progression from Soluble Oligomers to Protofibrils and Mature Fibrils

The aggregation of Amylin (8-37) follows a nucleation-dependent pathway, characteristic of amyloidogenic peptides. mdpi.com This process begins with the self-association of monomers into small, soluble oligomers. researchgate.netresearchgate.net These oligomers are considered to be the primary cytotoxic species, rather than the mature, insoluble fibrils. researchgate.netbiorxiv.org

The aggregation cascade can be summarized as follows:

Monomers: Initially, the peptide exists in a soluble, monomeric state. nih.gov

Oligomers: Monomers associate to form soluble oligomers, which are dynamic and can have varying degrees of β-sheet content. researchgate.netbiorxiv.org These oligomers are believed to be the key intermediates in the aggregation process.

Protofibrils: The oligomers continue to grow and assemble into elongated, thread-like structures known as protofibrils. researchgate.netresearchgate.net These are the fundamental building blocks of the larger fibrils.

Mature Fibrils: Protofibrils then associate with each other, either by coiling or lateral association, to form the mature, insoluble amyloid fibrils that are deposited in tissues. nih.govresearchgate.netresearchgate.net

This progression from soluble, potentially toxic oligomers to insoluble fibrils is a critical aspect of amyloid pathology. researchgate.netresearchgate.net

Role of Specific Residues and Peptide Modifications in Aggregation Propensity

The aggregation propensity of Amylin (8-37) is heavily influenced by specific amino acid residues and modifications to the peptide sequence.

Aromatic Residues: Aromatic residues, such as Phenylalanine (Phe) at positions 15 and 23, and Tyrosine (Tyr) at position 37, play a significant role in amyloid formation through aromatic-aromatic interactions. researchgate.net Substitution of these residues can alter the rate of aggregation. For instance, replacing Phe-23 with Leucine has been shown to slow down amyloid formation. nih.gov

N-terminal Truncations: The truncation of the N-terminal region (residues 1-7) to create Amylin (8-37) has a notable effect on fibril morphology and assembly kinetics. nih.gov While Amylin (8-37) still readily forms fibrils, the absence of the N-terminal disulfide loop influences the relative frequencies of the different higher-order fibril structures. escholarship.orgnih.gov Studies have suggested that the N-terminal region of the full-length peptide may have a protective role, and its removal can impact the tendency for self-association. escholarship.org

Histidine Protonation: The protonation state of Histidine-18 (His-18) can also affect the rate of aggregation. Fibril formation is faster when His-18 is deprotonated. researchgate.net

The following table summarizes the key components and processes involved in the amyloidogenesis of Amylin (8-37) (human).

| Structural Feature/Process | Description | Key Residues/Regions |

| Monomeric Conformations | Dynamic equilibrium between α-helical, β-hairpin, and unstructured coil states in solution. nih.govcore.ac.uk | Residues 5-20 (α-helix), Residues 20-23 (β-hairpin turn) |

| Amyloidogenic Determinants | Core sequence responsible for the propensity to form amyloid fibrils. frontiersin.orgmdpi.com | Residues 20-29 (primary), entire 8-37 fragment |

| Aggregation Pathway | Nucleation-dependent process involving soluble oligomers, protofibrils, and mature fibrils. mdpi.comresearchgate.net | N/A |

| Polymorphic Fibrils | Formation of diverse fibrillar structures including coiled, laterally-associated sheets, and lamella. iscabiochemicals.comnih.govresearchgate.netmedchemexpress.com | N/A |

| Residue-Specific Roles | Aromatic interactions and charge state of specific residues influence aggregation rates. researchgate.netnih.gov | Phe-15, Phe-23, Tyr-37, His-18 |

| N-terminal Truncation | Absence of residues 1-7 and the disulfide bridge alters fibril morphology and kinetics. escholarship.orgnih.gov | N/A |

Fractal Self-Assembly and Aggregation Patterns of Human Amylin

Human amylin, an intrinsically disordered protein, exhibits a complex aggregation landscape that includes various self-assembled structures such as oligomers, protofilaments, and mature fibrils. researchgate.netresearchgate.net Recent investigations have revealed that under specific diffusion-limited conditions, human amylin can also undergo fractal self-assembly. rsc.org This process leads to the formation of intricate, branching structures observable through optical, confocal, and scanning electron microscopy. researchgate.netrsc.org The fractal characteristics of these assemblies are sensitive to environmental factors like pH and the type of solvent used. researchgate.netrsc.org

The interactions between anisotropically distributed hydrophobic residues and polar or ionic residues on the protein's surface are considered crucial drivers for this self-assembly. researchgate.netrsc.org While full-length amylin can form crystal-like fibril structures, the fragment Amylin (8-37) has been observed to form amorphous aggregates under similar conditions. researchgate.net The simultaneous presence of these diverse structures—amorphous aggregates, fractal patterns, and fibrils—has been confirmed through various microscopy techniques, highlighting the multifaceted nature of amylin's aggregation pathways. researchgate.netrsc.org

Modulation of Amylin (8-37) (human) Aggregation Kinetics

The aggregation process of Amylin (8-37) (human) can be significantly influenced by external molecules and environmental conditions, providing avenues for therapeutic intervention and deeper mechanistic understanding.

The fragment Amylin (8-37) is a valuable tool for identifying and characterizing potential inhibitors of amyloid formation because it contains the key determinants for aggregation and is known to form fibrils with a morphology similar to the full-length peptide. mdpi.comnih.gov High-throughput screening (HTS) assays, often based on the fluorescence of Thioflavin T (ThT) which binds to amyloid fibrils, are commonly employed to screen large chemical libraries for inhibitory compounds. mdpi.com

This screening approach has successfully identified several small molecules that can inhibit Amylin (8-37) aggregation. mdpi.com Candidates initially identified through fluorescence-based assays are typically validated using secondary methods like turbidimetry, which measures the light scattering caused by high-molecular-weight aggregates, and Transmission Electron Microscopy (TEM), which provides direct visual confirmation of the absence of fibrils. mdpi.com For example, a screen of a 1220-compound library identified Benzbromarone, Quercetin, and Folic acid as potent inhibitors that completely prevented the increase in solution turbidity and the formation of amyloid fibrils as visualized by TEM. mdpi.com Other studies have identified the flavonoid Chrysin as an inhibitor through turbidity assays. nih.gov

In addition to small molecules, peptide-based inhibitors have been developed. royalsocietypublishing.org N-methylated peptides, designed to target the binding region of human amylin, have shown clear, dose-dependent inhibition of fibril formation and offer the advantage of being stable against proteolytic enzymes. royalsocietypublishing.org Metal ions, such as Copper(II), have also been shown to inhibit the dimerization of amylin, an early step in the aggregation cascade. nih.gov

| Inhibitor | Method of Identification / Characterization | Key Findings |

|---|---|---|

| Benzbromarone | Thioflavin T (ThT) Assay, Turbidimetry, Transmission Electron Microscopy (TEM) | Strongly inhibits amyloid fibril formation. mdpi.com |

| Quercetin | Thioflavin T (ThT) Assay, Turbidimetry, Transmission Electron Microscopy (TEM) | Effectively prevents the aggregation of Amylin (8-37). mdpi.com |

| Folic Acid | Thioflavin T (ThT) Assay, Turbidimetry, Transmission Electron Microscopy (TEM) | Completely avoided the increase in turbidity in amylin solutions. mdpi.com |

| Chrysin | Turbidimetry Assay | Inhibited the formation of amylin aggregates over time. nih.gov |

| N-methylated peptides (e.g., H2N-RGAmNFmLVmHGR-CONH2) | Thioflavin T (ThT) Assay, Electron Microscopy | Showed dose-dependent inhibition of fibril formation and high stability against proteolysis. royalsocietypublishing.org |

| Copper(II) ions | Laser Ablation Electrospray Ionization Mass Spectrometry | Inhibited the formation of amylin dimers, a key early aggregation step. nih.gov |

The self-assembly dynamics and the morphology of Amylin (8-37) aggregates are critically dependent on various environmental factors. phoenixpeptide.com Conditions such as pH, temperature, and the presence of ions or lipid surfaces can significantly alter aggregation kinetics and fibril stability. nih.govresearchgate.net

The pH of the environment plays a crucial role, primarily due to the ionization state of the Histidine-18 (His18) residue. acs.orgresearchgate.net At a neutral pH of 7.4, which is characteristic of the extracellular matrix, His18 is uncharged, and the peptide readily aggregates. nih.govmdpi.com However, in more acidic conditions (e.g., pH 5.5), His18 becomes protonated and thus positively charged. nih.govresearchgate.net The resulting electrostatic repulsion between adjacent amylin molecules inhibits fibrillization, effectively making His18 an "electrostatic switch". acs.orgresearchgate.net

The presence of lipid membranes, particularly those containing negatively charged lipids, can also significantly influence aggregation. nih.gov Electrostatic interactions between the positively charged amylin peptide and anionic lipid surfaces can promote fibril formation and may lead to membrane disruption as lipids are incorporated into the growing fibril. nih.govnih.gov Divalent metal ions also modulate aggregation; for instance, Zinc(II) can stabilize prefibrillar aggregates, while Copper(II) has been shown to inhibit the process. nih.govnih.gov Temperature is another key factor, with physiological temperature (37 °C) generally promoting the self-assembly into β-sheet-rich aggregates. researchgate.net

| Environmental Factor | Observed Effect on Aggregation | Mechanism / Description |

|---|---|---|

| pH | Inhibited at acidic pH (e.g., 5.5), promoted at neutral pH (e.g., 7.4). nih.gov | At acidic pH, His18 is protonated, causing electrostatic repulsion that prevents fibril formation. acs.orgresearchgate.net |

| Temperature | Aggregation is promoted at physiological temperature (37 °C). researchgate.net | Higher temperatures can facilitate the conformational changes required for self-assembly into β-sheet structures. researchgate.net |

| Lipid Membranes (Anionic) | Promotes fibril formation and reduces the lag phase. nih.govnih.gov | Electrostatic interactions between positively charged amylin and negatively charged lipids facilitate aggregation on the membrane surface. nih.govmdpi.com |

| Zinc(II) Ions | Stabilizes prefibrillar aggregates. nih.gov | Zinc binds to and stabilizes certain aggregate forms that exist during the lag phase of fibril formation. nih.gov |

| Copper(II) Ions | Inhibits aggregation. nih.gov | Reduces amylin aggregation by preventing the formation of dimers. nih.gov |

Cellular and Molecular Interactions of Amylin 8 37 Human

Receptor Binding Kinetics and Thermodynamics

The sequence of Amylin (8-37) contains molecular determinants that influence both its affinity and efficacy at its receptors. nih.govacs.org While detailed kinetic (k_on, k_off) and thermodynamic (ΔH, ΔS) data for the binding of Amylin (8-37) (human) are not extensively detailed in the provided results, the research indicates that N-terminal deletions, such as in Amylin (8-37), result in antagonists for the calcitonin family of peptides. nih.gov This suggests that while the fragment binds to the receptor, it fails to initiate activation. The binding affinity of these truncated fragments is generally lower than that of the full-length parent peptide. nih.gov

The interaction of amylin and its analogues with its receptors is complex, involving a heterodimeric receptor complex. acs.org High-affinity binding requires the presence of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). nih.govacs.org The C-terminal region of the full-length amylin peptide contains key residues and a critical amide group that are significant for high-affinity binding to the CTR/RAMP complexes. nih.govacs.org

Interactions with Calcitonin Receptor (CTR) and Receptor Activity-Modifying Proteins (RAMPs) Complexes

Amylin receptors are formed by the association of the calcitonin receptor (CTR), a class B G protein-coupled receptor (GPCR), with one of three receptor activity-modifying proteins (RAMPs). nih.govresearchgate.netbiorxiv.org This interaction gives rise to three primary amylin receptor subtypes: AMY₁, AMY₂, and AMY₃, corresponding to the complex of CTR with RAMP1, RAMP2, and RAMP3, respectively. nih.govresearchgate.netbiorxiv.org These subtypes are pharmacologically distinct. guidetopharmacology.org The presence of RAMPs is crucial as they alter the pharmacology of the CTR, leading to a higher affinity for amylin. nih.govacs.org

Differential Affinity and Signaling Profiles Across RAMP Subtypes (RAMP1, RAMP2, RAMP3)

The specific RAMP subtype co-expressed with the CTR dictates the receptor's affinity and signaling response to various ligands, including amylin and its fragments. While amylin binds with similar affinity to the different AMY receptor subtypes, each has a distinct agonist and antagonist pharmacology. researchgate.net

Studies on rat amylin receptors have shown that Amylin (8-37) acts as a weak antagonist, with greater effectiveness at the rAMY₁ₐ receptor (CTR with RAMP1) compared to the rAMY₃ₐ receptor (CTR with RAMP3). nih.gov This suggests a differential interaction of the antagonist with the various RAMP-CTR complexes. The N-terminal domain of RAMPs is primarily involved in altering ligand binding specificity, while the C-terminal domain influences the signaling profile of the receptor complex. researchgate.net The distinct subunit interaction dynamics of the AMYRs suggest that AMY3R is more stable and may pre-exist on target cells, whereas the formation of AMY1/2R may require agonist-promoted association of the subunits. biorxiv.org

Table 1: Antagonist Potency of rat Amylin (8-37) at rat Amylin Receptor Subtypes

| Receptor Subtype | Ligand | pK₋B Value |

|---|---|---|

| rAMY₁ₐ (rCTₐ + rRAMP1) | rAmy₈₋₃₇ | ~5.8 |

| rAMY₃ₐ (rCTₐ + rRAMP3) | rAmy₈₋₃₇ | No measurable shift |

Data derived from studies on rat amylin receptors. guidetopharmacology.orgnih.gov

Molecular Determinants of Receptor Engagement and Selectivity within the Peptide Sequence

The C-terminus of the full-length amylin peptide plays a critical role in receptor engagement and selectivity. nih.govacs.org Specific residues within this region are RAMP-dependent drivers of affinity. nih.govacs.org For instance, substitution of Threonine-30 (T30) with alanine (B10760859) reduces amylin's potency at all three receptor subtypes, with the magnitude of reduction influenced by the RAMP present. nih.govacs.org Residues Valine-32 (V32) and Glycine-33 (G33) are important for potency in the presence of RAMP1 and RAMP3. nih.govacs.org Furthermore, the C-terminal amide is crucial for high-affinity binding to CTR/RAMP complexes, and its removal significantly reduces potency. nih.govacs.org

While Amylin (8-37) lacks the N-terminal portion responsible for receptor activation, its remaining sequence still interacts with the receptor complex. nih.gov The sequence from residue 8 to 37 contains the molecular determinants for affinity. nih.govacs.org The interaction of this fragment with the receptor complex is sufficient to block the binding of the full-length agonist, leading to its antagonist activity.

Investigating Cellular Responses to Amylin (8-37) (human) in Research Models

Studies on Pancreatic β-cell Lines (e.g., RINm5F Cells)

The rat insulinoma cell line, RINm5F, is a commonly used model for studying the effects of amylin and its analogues on pancreatic β-cells. mdpi.comnih.gov These cells are derived from a rat islet cell tumor and are used to investigate mechanisms of cytotoxicity and cell viability. nih.gov

Human amylin is known to aggregate and form amyloid fibrils, a process linked to β-cell toxicity in type 2 diabetes. researchgate.netnih.gov Interestingly, studies suggest that mature amylin fibrils are not the primary toxic species. researchgate.net Instead, soluble oligomers and prefibrillar aggregates are thought to be the most cytotoxic forms. researchgate.net

In the context of Amylin (8-37) (human), which includes the amyloidogenic core of the full peptide, it has been shown to induce cytotoxicity in pancreatic β-cells. mdpi.com One study demonstrated that treating RINm5F cells with 75 µM of human Amylin (8-37) for 48 hours resulted in an 18% reduction in cell viability. mdpi.com This highlights the cytotoxic potential of this fragment, likely due to its propensity to form aggregates that disrupt cellular processes. The mechanisms underlying this toxicity are thought to involve membrane disruption, endoplasmic reticulum (ER) stress, and mitochondrial damage. nih.gov

Table 2: Effect of human Amylin (8-37) on RIN-m5F Cell Viability

| Compound | Concentration | Treatment Duration | Cell Viability Reduction |

|---|---|---|---|

| Amylin (8-37) (human) | 75 µM | 48 hours | 18% |

Data from in vitro studies on RIN-m5F cells. mdpi.com

Correlation Between Aggregate States and Cellular Impact

Amylin (8-37) (human), a truncated fragment of the full-length human amylin peptide, exhibits a complex relationship between its aggregation state and its effect on cells. Unlike the full-length peptide, which forms distinct crystal-like fibril structures, Amylin (8-37) tends to form amorphous aggregates. researchgate.net Research indicates that the cytotoxicity of amylin species is not necessarily linked to the final, mature fibril state but rather to intermediate oligomeric forms. researchgate.netnih.gov

Studies on RINm5F islet β-cells have shown that Amylin (8-37) is cytotoxic at a concentration of 25 µM. iscabiochemicals.com This toxicity is inversely correlated with the content of mature fibrils, suggesting that pre-fibrillar aggregates or soluble oligomers are the primary toxic species. iscabiochemicals.com This aligns with broader research on amyloidogenic proteins, where intermediate aggregates are often identified as the most damaging to cell membranes. nih.gov In one study using pancreatic rat insulinoma (RIN-m5F) β-cells, treatment with 75 µM of human Amylin (8-37) for 48 hours resulted in an 18% reduction in cell viability. mdpi.com

The process of aggregation for Amylin (8-37) follows a sigmoidal curve, which is characteristic of a nucleation-dependent growth mechanism. mdpi.com This involves an initial slow nucleation phase, followed by a rapid elongation phase, and finally a stationary phase where mature fibrils are present. mdpi.com It is during the initial phases, when oligomers are abundant, that the highest cellular toxicity is often observed. researchgate.netnih.gov Transmission electron microscopy has revealed that Amylin (8-37) can induce the formation of polymorphic fibrils with coiled and laterally-associated sheet structures. iscabiochemicals.com

Table 1: Cellular Impact of Amylin (8-37) (human) Aggregates

| Cell Type | Concentration | Observation | Source |

| RINm5F islet β-cells | 25 µM | Cytotoxicity observed; inversely correlated with mature fibril content. | iscabiochemicals.com |

| RIN-m5F β-cells | 75 µM | 18% reduction in cell viability after 48 hours. | mdpi.com |

Neuronal Cell Interactions and Neurotoxicity Research in models of human amylin overexpression

The full-length human amylin peptide is known to possess amyloidogenic properties and a neurotoxicity profile that is strikingly similar to that of the Alzheimer's-associated peptide, amyloid-β (Aβ). nih.govjneurosci.org Both peptides can induce apoptotic cell death in cultured neurons. nih.gov Research has demonstrated that human amylin can aggregate on the surface of neuronal plasma membranes, impairing their integrity, increasing reactive oxygen species, and reducing mitochondrial membrane potential, which ultimately leads to apoptosis. aging-us.com

Amylin (8-37), as a well-established amylin receptor antagonist, is frequently used as a tool to investigate these neurotoxic pathways. physiology.org Studies using primary cultures of rat cholinergic basal forebrain neurons, which are particularly vulnerable in Alzheimer's disease, have shown that amylin receptor antagonists can block the neurotoxicity induced not only by full-length human amylin but also by Aβ. nih.govjneurosci.org This suggests that the toxic effects of both peptides may be mediated through a common pathway involving the amylin receptor. nih.govjneurosci.org

The neuroprotective effects of blocking this receptor are significant. Pre-treatment of neuronal cultures with an amylin receptor antagonist before exposure to Aβ has been shown to result in significantly improved neuronal survival and an attenuation of the activation of caspases that mediate apoptotic cell death. nih.govjneurosci.org While some research has used chemically induced fibrils of rat Amylin (8-37) to demonstrate toxicity in neuronal cell cultures, the primary role of human Amylin (8-37) in neurotoxicity research is as a competitive antagonist to block the receptor and elucidate the signaling pathways activated by amyloidogenic peptides like full-length amylin and Aβ. westminster.ac.uk

Investigations in Bone Metabolism Research using Osteoclasts and Osteoblasts

Amylin (8-37) (human) plays a critical role as an antagonist in bone metabolism research, helping to differentiate the cellular actions of full-length amylin on bone cells. Full-length amylin affects both osteoclasts (cells that resorb bone) and osteoblasts (cells that form bone). physiology.org It mimics some effects of calcitonin, such as inhibiting osteoclastic bone resorption and stimulating cAMP formation in these cells. physiology.orgnih.gov Concurrently, amylin stimulates the proliferation of osteoblasts. physiology.orgresearchgate.net

Research has shown that the effects on these two cell types are mediated by different receptor interactions. physiology.org The inhibitory effect of full-length amylin on bone resorption by osteoclasts is not antagonized by Amylin (8-37). physiology.org In contrast, the proliferative effect of amylin on osteoblasts is effectively blocked by the Amylin (8-37) fragment. physiology.orgnih.gov This dissociation of effects strongly suggests that amylin acts through at least two different receptors: one on osteoclasts (likely the calcitonin receptor) and a distinct amylin receptor on osteoblasts. physiology.org

In studies with fetal rat osteoblasts, Amylin (8-37) itself showed no agonist effect on cell proliferation but acted as a potent antagonist to the proliferative effects of full-length amylin. physiology.org Similarly, in studies with human osteoblast-like cells, Amylin (8-37) antagonized the proliferative activity of amylin. nih.gov These findings establish Amylin (8-37) as a selective tool for studying the specific amylin receptors on osteoblasts, separate from the calcitonin receptors on osteoclasts that amylin can also interact with. physiology.orgnih.gov

Table 2: Effects of Amylin (8-37) in Bone Cell Studies

| Cell Type | Peptide Tested | Observed Effect | Source |

| Fetal Rat Osteoblasts | Amylin (full-length) | Stimulated cell proliferation | physiology.org |

| Fetal Rat Osteoblasts | Amylin (8-37) | No agonist effect; antagonized full-length amylin's proliferative effect | physiology.org |

| Neonatal Mouse Calvariae (Osteoclasts) | Amylin (full-length) | Inhibited bone resorption | physiology.org |

| Neonatal Mouse Calvariae (Osteoclasts) | Amylin (8-37) | Did not antagonize full-length amylin's effect | physiology.org |

| Human Osteoblast-like cells | Amylin (full-length) | Stimulated cell proliferation | nih.gov |

| Human Osteoblast-like cells | Amylin (8-37) | Antagonized full-length amylin's proliferative effect | nih.gov |

Studies on Human Breast Carcinoma Cell Lines (e.g., MCF-7 cells) for Amylin-Binding Sites

Human breast carcinoma cell lines, particularly MCF-7, have been instrumental in identifying and characterizing specific amylin-binding sites that are distinct from calcitonin (CT) and calcitonin gene-related peptide (CGRP) receptors. nih.govbioscientifica.com Although amylin, CT, and CGRP share some structural homology, binding studies reveal unique receptor profiles on different cell lines. nih.gov

In MCF-7 cells, specific binding of radiolabeled amylin has been clearly demonstrated. nih.govbioscientifica.com Competitive binding assays in these cells showed that human amylin inhibited the binding of [¹²⁵I]amylin with a half-maximal inhibitory concentration (IC₅₀) of approximately 3.6 nM. nih.gov In contrast, human calcitonin (hCT) and CGRP were significantly less potent, requiring 22 and 66 times higher concentrations, respectively, to achieve the same displacement. nih.gov This indicates the presence of a binding site with a higher affinity for amylin than for CT or CGRP.

Conversely, when [¹²⁵I]hCT binding was measured, hCT was a potent inhibitor (IC₅₀ of ~8.1 nM), while amylin and CGRP were over 100 times less effective. nih.gov This further supports the existence of separate receptor populations. Interestingly, another human breast carcinoma cell line, T47D, which also expresses CT receptors, did not show specific [¹²⁵I]amylin binding. nih.govbioscientifica.com This difference between the two cell lines, despite both expressing CT receptors, provided strong evidence for a distinct amylin receptor present on MCF-7 cells. nih.govbioscientifica.com Studies on cyclic AMP (cAMP) accumulation in MCF-7 cells also show that amylin, hCT, and CGRP can all stimulate this second messenger, further highlighting the complex interplay of these peptides and their receptors in this cell line. nih.govresearchgate.net

Table 3: Comparative Binding Affinities (IC₅₀) in MCF-7 Cells

| Radioligand | Competing Peptide | IC₅₀ (nM) | Relative Potency | Source |

| [¹²⁵I]amylin | Human Amylin | 3.6 | 1x | nih.gov |

| [¹²⁵I]amylin | Human Calcitonin (hCT) | ~79.2 | ~22x weaker | nih.gov |

| [¹²⁵I]amylin | Human CGRP-I | ~237.6 | ~66x weaker | nih.gov |

| [¹²⁵I]hCT | Human Calcitonin (hCT) | 8.1 | 1x | nih.gov |

| [¹²⁵I]hCT | Human Amylin | >810 | >100x weaker | nih.gov |

| [¹²⁵I]hCT | Human CGRP-I | >810 | >100x weaker | nih.gov |

Advanced Research Methodologies Employing Amylin 8 37 Human

In Vitro Experimental Paradigms

In vitro studies are fundamental to understanding the molecular behavior of Amylin (8-37) (human) in a controlled environment. These experiments allow for the detailed examination of its structural transitions, aggregation kinetics, and binding characteristics.

Spectroscopic techniques are pivotal in determining the secondary structure of Amylin (8-37) (human) and its conformational changes upon aggregation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure of peptides in solution. Studies have shown that Amylin (8-37) (human), similar to the full-length peptide, undergoes a conformational change from a random coil to a β-sheet structure during fibril formation. nih.govbohrium.com This transition is a hallmark of amyloidogenic peptides. The CD spectra of Amylin (8-37) in aqueous solution initially show a random coil conformation, which, over time, shifts to indicate an increase in β-sheet and α-helical content as aggregation proceeds. bohrium.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides detailed information about the secondary structure of proteins and peptides by analyzing their amide I band. For Amylin (8-37) (human), FTIR is used to confirm the presence of β-sheet structures in aggregated samples. researchgate.net The technique can distinguish between different types of β-sheets (parallel or anti-parallel) and monitor structural changes during aggregation. nih.gov Isotope-edited FTIR can offer residue-specific structural information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy is a powerful tool for determining the high-resolution structure of amyloid fibrils. semanticscholar.org Studies on amylin fragments have revealed that the 8-37 region is crucial for forming the β-sheet core of the fibrils. nih.gov Solid-state NMR models have shown that the N-terminal region (residues 1-7) is not involved in the formation of these β-sheet structures. nih.gov NMR has also been used to study the structure of amylin fragments in different environments, such as in the presence of micelles, to mimic cell membranes. nih.gov The central segment of Amylin (8-37) has been identified as a key region for β-strand formation. oup.comoup.com

Microscopy techniques are essential for visualizing the morphology of Amylin (8-37) (human) aggregates and fibrils at the nanoscale.

Electron Microscopy (EM) and Transmission Electron Microscopy (TEM): EM and TEM have been instrumental in characterizing the fibrillar structures formed by Amylin (8-37) (human). These studies have revealed that Amylin (8-37) forms fibrils that are morphologically similar to those formed by the full-length human amylin. nih.gov The fibrils are typically long and unbranched, consisting of laterally associated protofibrils. nih.govbohrium.com TEM images have shown that Amylin (8-37) can form polymorphic higher-order fibrils through the association of protofibril subunits. nih.gov In some cases, amorphous aggregates have also been observed. researchgate.net

Atomic Force Microscopy (AFM): AFM provides high-resolution three-dimensional images of aggregate morphology. This technique has been used to study the size and structure of amylin oligomers and fibrils, complementing the information obtained from electron microscopy. tandfonline.com

Scanning Tunneling Microscopy (STM): While less commonly reported for Amylin (8-37) specifically, STM is a powerful technique for imaging conductive surfaces at the atomic level and can be applied to study the structure of amyloid fibrils deposited on such surfaces.

Fluorescence assays are widely used to monitor the kinetics of amyloid fibril formation in real-time.

Thioflavin T (ThT) Fluorescence: The Thioflavin T (ThT) binding assay is a standard method for quantifying the formation of amyloid fibrils. scispace.com ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structure of amyloid fibrils. nih.govacs.org This assay has been used to compare the aggregation kinetics of Amylin (8-37) (human) with that of full-length amylin. nih.gov The results show that both peptides follow a nucleation-dependent polymerization process, characterized by a lag phase, an elongation phase, and a plateau phase. bohrium.com However, the kinetics can differ, with Amylin (8-37) sometimes exhibiting a shorter lag phase. bohrium.com

Surface Plasmon Resonance (SPR) is a label-free technique used to study biomolecular interactions in real-time. It has been employed to quantify the association and dissociation kinetics of amylin aggregation. nih.govtandfonline.com In a typical SPR experiment, one interacting partner is immobilized on a sensor surface, and the other is flowed over the surface. The binding events are detected as changes in the refractive index at the sensor surface. nih.gov This technique has been used to determine the association constant (ka) and dissociation constant (kd) for amylin self-association. nih.govresearchgate.netresearchgate.net

| Kinetic Parameter | Value |

| Association constant (ka) | 28.7 ± 5.1 L mol⁻¹ s⁻¹ nih.govresearchgate.net |

| Dissociation constant (kd) | 2.8 ± 0.6 ×10⁻⁴ s⁻¹ nih.govresearchgate.net |

| This table displays the kinetic constants for amylin self-association as determined by Surface Plasmon Resonance. |

Nanoparticle Tracking Analysis (NTA) is a technique that visualizes and analyzes nanoparticles in a liquid suspension. It provides information on the size distribution and concentration of aggregates. nanodiara.eu NTA has been used to monitor the real-time formation and size of amylin aggregates in solution. nih.gov Studies using NTA have identified the predominance of amylin aggregates in the size range of 100–300 nm. nih.govresearchgate.net This technique is particularly useful for studying early-stage aggregation and the size of potentially toxic oligomeric species. nih.govresearchgate.net

| Predominant Aggregate Size Ranges (nm) |

| 100-150 nih.gov |

| 150-200 nih.gov |

| 200-300 nih.govresearchgate.net |

| This table shows the predominant size ranges of amylin aggregates as identified by Nanoparticle Tracking Analysis. |

These assays are crucial for understanding the biological activity of Amylin (8-37) (human) and its interaction with its receptors.

Receptor Binding Assays: Receptor binding assays are used to determine the affinity of Amylin (8-37) (human) for its receptors, which are typically members of the calcitonin receptor family. physiology.org These assays often use a radiolabeled ligand that competes with unlabeled Amylin (8-37) for binding to receptors on cell membranes or in tissue homogenates. bioscientifica.com Studies have shown that Amylin (8-37) can displace the binding of calcitonin gene-related peptide (CGRP), indicating that it interacts with CGRP receptors. nih.gov The N-terminal truncated Amylin (8-37) has been shown to be less potent in receptor binding compared to the full-length peptide, highlighting the importance of the N-terminal region for receptor interaction. bioscientifica.com

Cyclic AMP (cAMP) Production Assays: Amylin receptors are G protein-coupled receptors that, upon activation, often lead to an increase in intracellular cyclic AMP (cAMP) levels. acs.org cAMP production assays are functional assays that measure the biological response to receptor activation. google.com Amylin (8-37) (human) has been shown to act as an antagonist at CGRP receptors, inhibiting the cAMP production stimulated by CGRP. nih.govnih.gov This antagonistic activity has been demonstrated in various cell types, including osteoblast-like cells and L6 myocytes. nih.govnih.gov

In Vivo Model Systems Utilizing Amylin (8-37) (human)

The study of Amylin (8-37) (human) in living organisms is crucial for understanding its physiological roles and therapeutic potential as an amylin receptor antagonist. Researchers employ various model systems, from rodents to invertebrates, to elucidate its effects on metabolism, physiology, and the mechanisms of amyloid toxicity.

Rodent Models (e.g., Rats, Mice) for Metabolic and Physiological Studies

Rodent models, particularly rats and mice, are extensively used to investigate the metabolic and physiological effects of Amylin (8-37). As a potent antagonist of the amylin receptor, this peptide fragment is instrumental in exploring the endogenous functions of amylin and its role in metabolic regulation. nih.govnih.gov

In conscious rats, the infusion of rat amylin (8-37) has been shown to enhance insulin (B600854) action and alter lipid metabolism. nih.gov Studies have demonstrated that Amylin (8-37) can increase both whole-body and muscle insulin sensitivity, leading to a reduction in basal insulin levels in both normal and insulin-resistant rat models. nih.gov For instance, in rats rendered insulin-resistant by human growth hormone (hGH) infusion, Amylin (8-37) was able to correct liver insulin resistance. nih.gov

Furthermore, Amylin (8-37) has been observed to have significant effects on lipid metabolism. It can lower plasma nonesterified fatty acids and reduce triglyceride content in muscle. nih.govmedchemexpress.com When co-infused with amylin, Amylin (8-37) effectively blocks the metabolic changes induced by amylin, such as elevations in plasma nonesterified fatty acids (NEFA), glycerol (B35011), glucose, and insulin. physiology.orgresearchgate.net Interestingly, when administered alone, Amylin (8-37) induces opposite effects to amylin, leading to a decrease in these same plasma parameters. physiology.orgresearchgate.net

These studies in rodent models underscore the role of endogenous amylin in modulating insulin action and lipid metabolism. The antagonistic properties of Amylin (8-37) make it an invaluable tool for dissecting these complex metabolic pathways. nih.gov

Research Findings in Rodent Models

| Model Organism | Experimental Condition | Key Findings with Amylin (8-37) | Reference |

|---|---|---|---|

| Rats | Normal and insulin-resistant (hGH-infused) | Increased whole-body and muscle insulin sensitivity; reduced basal insulin levels; corrected liver insulin resistance. | nih.gov |

| Rats | Fasted, conscious | Lowered plasma nonesterified fatty acids; reduced muscle triglyceride content. | nih.govmedchemexpress.com |

| Rats | Co-infusion with amylin | Blocked amylin-induced elevations of plasma NEFA, glycerol, glucose, and insulin. | physiology.orgresearchgate.net |

| Rats | Infusion alone | Lowered plasma NEFA, glycerol, glucose, and insulin levels compared to controls. | physiology.orgresearchgate.net |

Invertebrate Models (e.g., Caenorhabditis elegans, Drosophila melanogaster) for Amyloid Toxicity and Overexpression Studies

Invertebrate models like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster offer powerful genetic tools to study the consequences of human amylin overexpression and amyloid toxicity. nih.gov These models are particularly useful for investigating the cellular and molecular mechanisms underlying proteotoxicity, which is the cell damage caused by misfolded proteins.

Studies using transgenic C. elegans that express human amylin have revealed significant transcriptional changes, indicating diverse physiological responses in various signaling pathways. nih.gov Overexpression of human amylin in these models can lead to the formation of toxic oligomers and aggregates, which have been detected in vivo. nih.gov This allows researchers to study the specific defects in neural development and sensory behavior that arise from amylin-induced toxicity. nih.gov

Similarly, Drosophila melanogaster has been used as a model system to analyze the metabolism and toxic effects of amyloidogenic proteins. nih.gov By overexpressing human amylin in specific tissues, such as the nervous system, scientists can investigate the resulting pathological effects. nih.gov These invertebrate models provide a valuable platform for large-scale genetic screens to identify genes and pathways that modify amylin-induced toxicity.

While direct studies employing Amylin (8-37) in these specific invertebrate models for amyloid toxicity are less common in the provided context, the models themselves are established for studying the broader effects of human amylin. The antagonistic properties of Amylin (8-37) could potentially be used in these systems to investigate the receptor-mediated aspects of amylin toxicity.

Computational Approaches

Computational methodologies provide atomic-level insights into the behavior of Amylin (8-37) that are often inaccessible through experimental techniques alone. These approaches are critical for understanding its structure, interactions, and the molecular basis of its function.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Prediction

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For Amylin (8-37) and related peptides, MD simulations provide detailed information about their conformational dynamics and stability. acs.orgacs.org These simulations have been employed to investigate the structural differences between human amylin (hIAPP), which is amyloidogenic, and rat amylin (rIAPP), which is not. mdpi.com

MD simulations have predicted that the β-sheet propensity is more pronounced for residues 8–37 in hIAPP. mdpi.com Such simulations can also be used to understand the interactions between amylin peptides and other molecules, such as lipid membranes or other proteins. rsc.org By simulating the behavior of Amylin (8-37) in various environments, researchers can predict its binding modes to receptors and how it antagonizes the effects of full-length amylin. These simulations can also shed light on the early stages of amylin aggregation and how fragments like Amylin (8-37) might influence this process. acs.org

Insights from Molecular Dynamics Simulations

| Simulation Focus | Key Insights | Reference |

|---|---|---|

| Amylin Fibril Models | Provided insights into the packing and stability features of different fibril structures. | acs.org |

| hIAPP Dimer Structure | Characterized the structure and thermodynamics of full-length hIAPP dimers. | acs.org |

| hIAPP vs. rIAPP Structure | Predicted a more pronounced β-sheet propensity for residues 8–37 in hIAPP. | mdpi.com |

| Amylin-Aβ Oligomers | Investigated the interactions between amylin and amyloid-β oligomers at an atomic level. | rsc.org |

Machine Learning Applications in Peptide Structure-Function Relationship Studies

Machine learning, a branch of artificial intelligence, is increasingly being applied to biological data to identify complex patterns and make predictions. In the context of peptide research, machine learning algorithms can be trained on datasets of peptide sequences and their corresponding functions to predict the activity of new peptides. frontiersin.org

A recent study combined replica exchange molecular dynamics simulations with machine learning to analyze amylin-based peptides. nih.gov This approach was used to identify the specific amino acid residues in these peptides that are most likely involved in activating the same cellular targets as amyloid-β. nih.gov The findings from this hybrid computational approach suggested that amylin residues 10 and 28-35 are highly significant in this regard. nih.gov Such methodologies can be applied to Amylin (8-37) to better understand its structure-function relationship and to potentially design more potent and specific amylin receptor antagonists.

Hydropathy and Docking Studies for Self-Assembly Driving Interactions

Hydropathy analysis and molecular docking are computational techniques used to predict how proteins and peptides fold and interact. Hydropathy plots can predict which segments of a peptide are likely to be buried within the core of a protein or exposed to the solvent, which is crucial for understanding self-assembly.

Docking studies, on the other hand, predict the preferred orientation of one molecule when bound to a second to form a stable complex. For human amylin, hydropathy and docking studies have indicated that the interactions between anisotropically distributed hydrophobic residues and polar or ionic residues on the solvent-accessible surface are the crucial "hot-spots" that drive self-assembly and aggregation. researchgate.net These computational approaches can be used to investigate why Amylin (8-37) itself does not readily form amyloid fibrils and how it might interfere with the aggregation of full-length human amylin.

Protein Engineering and Mutagenesis Studies (e.g., Alanine (B10760859) Scanning)

Protein engineering and mutagenesis are pivotal methodologies for dissecting the structure-function relationships of peptides like Amylin (8-37) (human). These techniques involve the systematic substitution of amino acids to probe their roles in biological activity, receptor binding, and peptide stability. Alanine scanning, a common form of mutagenesis, is particularly informative as it involves replacing native amino acid residues with alanine one at a time. This substitution removes the side chain beyond the beta-carbon, allowing researchers to evaluate the contribution of individual side chains to the peptide's function.

Studies employing these techniques have been crucial in identifying the specific residues within the Amylin (8-37) fragment that are critical for its interaction with amylin receptors, which are complex structures composed of the calcitonin receptor (CTR) paired with a receptor activity-modifying protein (RAMP). acs.orgnih.gov

Detailed research findings from mutagenesis studies have illuminated the roles of different regions of the amylin peptide. For instance, analysis of the C-terminal 12 amino acids of human amylin revealed that specific residues are crucial for high-affinity binding and receptor selectivity. acs.org Alanine substitution of Threonine-30 (T30) led to a notable reduction in potency at all three amylin receptors (AMY₁, AMY₃, and CTR alone). acs.org The magnitude of this reduction was influenced by the presence of RAMPs, highlighting the complex nature of the peptide-receptor interaction. acs.org Similarly, substitutions of Valine-32 (V32) and Glycine-33 (G33) with alanine resulted in a significant drop in potency, but this effect was only observed in the presence of RAMP1 and RAMP3, not at the CTR alone. acs.org

Further investigations have shown that the C-terminal amide group is critical for high-affinity binding to the CTR/RAMP complexes. Removing this amidation by substituting it with a carboxylate group resulted in a dramatic loss of potency (20- to 58-fold) at RAMP3- and RAMP1-containing receptors, respectively, while having no effect on activity at the CTR alone. acs.org

Computational re-engineering approaches have also been applied to predict mutations that could destabilize amyloid fibril formation while preserving the native, non-amyloidogenic fold of amylin. nih.gov These in silico methods help prioritize mutations for experimental validation, accelerating the development of amylin analogues with improved therapeutic profiles. nih.gov For example, some studies have identified mutations that significantly increase the activation potency of amylin receptors. nih.gov

The table below summarizes the effects of specific alanine substitutions within the C-terminal region of human amylin on receptor activation.

| Residue Substitution | Effect on Potency at CTR | Effect on Potency at AMY₁ (CTR+RAMP1) | Effect on Potency at AMY₃ (CTR+RAMP3) | Reference |

|---|---|---|---|---|

| T30A | ~5-fold reduction | ~10-fold reduction | ~10-fold reduction | acs.org |

| V32A | No significant change | 6- to 15-fold reduction | 6- to 15-fold reduction | acs.org |

| G33A | No significant change | 6- to 15-fold reduction | 6- to 15-fold reduction | acs.org |

| Amylin-COOH (non-amidated) | No loss of activity | ~58-fold reduction | ~20-fold reduction | acs.org |

Beyond alanine scanning, other studies have explored different substitutions. For example, replacing the C-terminal Tyrosine (Tyr) in rat Amylin (8-37) with Proline (Pro) was shown to enhance its antagonist activity at the AMY₁ receptor while maintaining selectivity. nih.gov These findings underscore how subtle changes in the peptide sequence can lead to significant alterations in biological function, providing a powerful tool for developing receptor-specific agonists and antagonists. nih.gov Research has also shown that the hydrophobic side chains of residues such as Leucine-12, Phenylalanine-15, and Valine-17 are critical for the formation of amyloid fibrils. researchgate.net

Collectively, protein engineering and mutagenesis studies provide a granular understanding of the molecular determinants of Amylin (8-37) (human) activity. This knowledge is instrumental in designing novel amylin mimetics and antagonists for research and potential therapeutic applications. nih.gov

Amylin 8 37 Human As a Research Tool in Pathophysiological Investigations

Contribution to Understanding Type 2 Diabetes Mellitus Pathogenesis

Amylin (8-37) (human) has been instrumental in elucidating the complex role of hyperamylinemia and amyloid formation in the progression of Type 2 Diabetes Mellitus (T2DM).

Role in β-Cell Dysfunction and Amyloid Formation Mechanisms